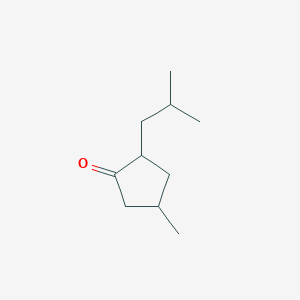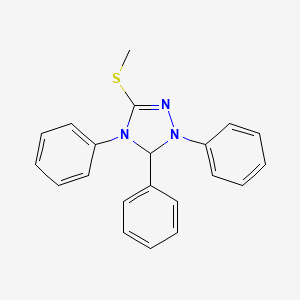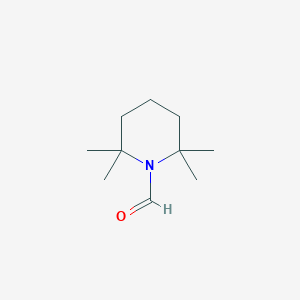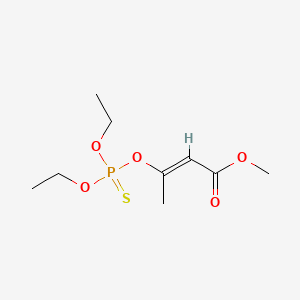
methyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in fragrances and flavorings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate typically involves the reaction of a suitable phosphinothioyl chloride with an alcohol under controlled conditions. The reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid formed during the process. The general reaction scheme can be represented as follows:
[ \text{R-CH=CH-COOCH}_3 + \text{Cl-P(S)(OEt)}_2 \rightarrow \text{R-CH=CH-COOCH}_3\text{-P(S)(OEt)}_2 + \text{HCl} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phosphinothioyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which methyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The phosphinothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (E)-3-diethoxyphosphinoyloxybut-2-enoate: Similar structure but with a phosphinoyl group instead of phosphinothioyl.
Ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate: Similar structure but with an ethyl ester group instead of methyl.
Methyl (E)-3-dimethoxyphosphinothioyloxybut-2-enoate: Similar structure but with methoxy groups instead of ethoxy.
Uniqueness
Methyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate is unique due to the presence of the phosphinothioyl group, which imparts distinct chemical reactivity and potential applications. The combination of ester and phosphinothioyl functionalities makes it a versatile compound for various scientific and industrial uses.
Propriétés
Numéro CAS |
57113-18-5 |
|---|---|
Formule moléculaire |
C9H17O5PS |
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
methyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate |
InChI |
InChI=1S/C9H17O5PS/c1-5-12-15(16,13-6-2)14-8(3)7-9(10)11-4/h7H,5-6H2,1-4H3/b8-7+ |
Clé InChI |
IPDDIRXDRFQIQW-BQYQJAHWSA-N |
SMILES isomérique |
CCOP(=S)(OCC)O/C(=C/C(=O)OC)/C |
SMILES canonique |
CCOP(=S)(OCC)OC(=CC(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



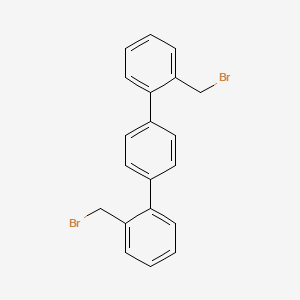

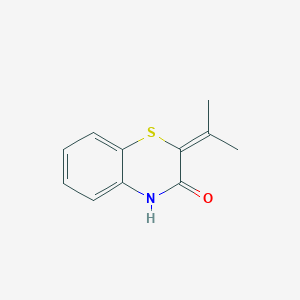
![3-({Bis[(2-ethylhexyl)oxy]methoxy}methyl)heptane](/img/structure/B14631566.png)

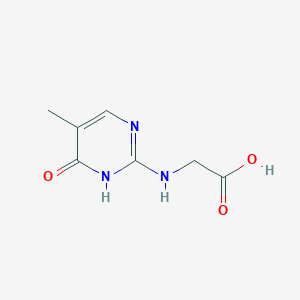


![6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-methyl-5-(1-methylethyl)-](/img/structure/B14631626.png)
